molecular formula C15H20ClN3O5S B2763010 N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-ethylethanediamide CAS No. 872722-83-3

N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-ethylethanediamide

Cat. No.: B2763010
CAS No.: 872722-83-3
M. Wt: 389.85
InChI Key: ZAAHZNXZGQERIW-UHFFFAOYSA-N
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Description

N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-ethylethanediamide is a chemical compound of significant interest in the field of medicinal chemistry and biomedical research. It belongs to a class of compounds characterized by a 1,3-oxazinan-2-yl core substituted with a chlorobenzenesulfonyl group. This structural motif is found in compounds investigated for their bioactive properties. Recent research efforts have explored this compound and its structural analogs in the context of drug discovery and development. The chemical structure suggests potential for interaction with various biological targets. Literature indicates that related compounds with the 1,3-oxazinan-2-yl scaffold are subjects of study in developing therapies for chronic conditions, and this compound may serve as a key intermediate or pharmacophore in such research . The presence of the sulfonamide group is a common feature in many pharmacologically active agents, which underpins its research value. This product is intended for laboratory research purposes and is not for human or veterinary use.

Properties

IUPAC Name

N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-ethyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O5S/c1-2-17-14(20)15(21)18-10-13-19(8-3-9-24-13)25(22,23)12-6-4-11(16)5-7-12/h4-7,13H,2-3,8-10H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAAHZNXZGQERIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation and Oxazinan Ring Formation

The 1,3-oxazinan core is typically constructed via cyclization reactions involving β-amino alcohols or related precursors. A critical step involves introducing the 4-chlorobenzenesulfonyl group at position 3 of the oxazinan ring. Drawing parallels to sulfonamide syntheses in azetidine derivatives (e.g., US20080312205A1), sulfonylation may employ 4-chlorobenzenesulfonyl chloride under basic conditions.

Key Reaction Steps :

  • Precursor Synthesis : Reacting 1,3-diaminopropanol with ethyl oxalyl chloride forms the ethanediamide backbone.
  • Sulfonylation : Treating the intermediate with 4-chlorobenzenesulfonyl chloride in toluene, using tripotassium phosphate as a base and tris(dioxa-3,6-heptyl)amine (TDA-1) as a phase-transfer agent.
  • Cyclization : Heating the sulfonylated intermediate in acetonitrile induces ring closure to form the 1,3-oxazinan structure.

Optimization Insight :

  • The patent US20080312205A1 reports yields exceeding 79% for analogous sulfonamide cyclizations under reflux (112°C, 20 hrs).
  • Intramolecular hydrogen bonding, as observed in pyrazolone sulfonohydrazides, may stabilize intermediates during cyclization.

Amidation and Functionalization

The ethanediamide moiety is introduced via nucleophilic acyl substitution. Reacting the oxazinan intermediate with ethylamine in the presence of a coupling agent (e.g., HATU) yields the final product.

Critical Parameters :

  • Solvent Choice : Polar aprotic solvents like DMF enhance reactivity, while toluene minimizes side reactions.
  • Temperature Control : Maintaining temperatures below 50°C during concentration steps prevents decomposition.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics, as demonstrated in 1,3,4-oxadiazole syntheses (PMC10077450). Adapting this approach:

Protocol :

  • Combine the sulfonylated precursor and ethylamine in DMSO.
  • Irradiate at 150 W for 30–70 seconds, achieving near-quantitative yields.

Advantages :

  • Time Efficiency : Reduces reaction time from 15–30 hours (conventional) to seconds.
  • Yield Improvement : Microwave methods report 85–95% yields for analogous amide couplings.

Comparative Analysis of Methods

Parameter Conventional Method Microwave Method
Reaction Time 18–24 hours 30–70 seconds
Yield 70–79% 85–95%
Energy Consumption High (reflux conditions) Low (pulsed irradiation)
Purity Requires recrystallization High inherent purity

Structural Validation :

  • NMR Analysis : The 1,3-oxazinan methylene protons (δ 3.8–4.2 ppm) and sulfonyl group (δ 7.5–7.8 ppm) align with sulfonamide benchmarks.
  • X-ray Crystallography : Centrosymmetric dimers via N–H⋯O hydrogen bonds, as seen in sulfonohydrazides, may stabilize the crystal lattice.

Challenges and Mitigation Strategies

Byproduct Formation

Competing reactions during sulfonylation (e.g., over-sulfonation) are minimized by:

  • Stoichiometric Control : Limiting sulfonyl chloride to 1.1 equivalents.
  • Low-Temperature Addition : Gradual reagent introduction at 20–25°C.

Solvent Selection

  • Toluene vs. Acetonitrile : Toluene enhances sulfonylation efficiency, while acetonitrile aids cyclization.

Chemical Reactions Analysis

Types of Reactions

N’-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-ethyloxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-ethylethanediamide has been investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity
Research has shown that compounds with similar structural features exhibit significant anticancer activity. For instance, studies on related compounds have demonstrated percent growth inhibitions against various cancer cell lines, such as SNB-19 and OVCAR-8, indicating potential applications in oncology .

Enzyme Inhibition Studies

The compound may act as an enzyme inhibitor, which is crucial in the treatment of diseases where enzyme activity plays a significant role. For example, it could inhibit enzymes involved in metabolic pathways related to cancer progression.

Case Study: Acetylcholinesterase Inhibition
Similar compounds have shown promise in inhibiting acetylcholinesterase, an enzyme linked to neurodegenerative diseases. This suggests that this compound could be explored for neuroprotective effects .

Chemical Synthesis and Catalysis

In synthetic chemistry, this compound can serve as a building block for more complex molecules. Its sulfonyl group and oxazinan ring make it valuable for studying reaction mechanisms and developing new synthetic pathways.

Applications in Material Science
The compound's unique properties may also lend themselves to applications in material science, where it could be used to develop new materials or as a catalyst in industrial processes .

Mechanism of Action

The mechanism of action of N’-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-ethyloxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The oxazinan ring may also play a role in stabilizing the compound’s binding to its target. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-ethyloxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxazinan ring and the sulfonyl group, in particular, contribute to its stability and reactivity, making it a valuable compound for various applications.

Biological Activity

N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-ethylethanediamide, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its anti-inflammatory and antimicrobial properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound possesses the following chemical characteristics:

  • Molecular Formula: C17H25ClN4O5S
  • Molecular Weight: 432.9 g/mol
  • CAS Number: 872987-19-4

The chlorobenzenesulfonyl group in its structure is particularly noteworthy as it may enhance interactions with biological targets, potentially leading to inhibition of specific enzymes or receptors involved in various disease processes.

1. Anti-inflammatory Activity

Research indicates that compounds with similar structural motifs to this compound exhibit significant anti-inflammatory properties. For instance, studies on benzenesulfonamide derivatives have shown that they act as nonsteroidal progesterone receptor (PR) antagonists, which are crucial in the treatment of conditions like endometriosis and breast cancer .

A comparative study involving various synthesized derivatives highlighted their anti-inflammatory effects using the carrageenan-induced rat paw edema model. The results demonstrated that certain derivatives exhibited inhibition percentages comparable to standard anti-inflammatory drugs like indomethacin .

CompoundDose (mg/kg)Inhibition of Paw Edema after 3h (%)Inhibition of Paw Edema after 6h (%)
C-1303.28 ± 0.2858.24
C-2302.48 ± 0.2356.48
Indomethacin401.78 ± 0.3466.44

This data suggests that modifications to the oxazinan ring or sulfonyl group could enhance the anti-inflammatory efficacy of the compound.

2. Antimicrobial Activity

Preliminary studies have indicated that this compound may possess antimicrobial properties. The presence of functional groups such as the chlorobenzenesulfonyl moiety is believed to facilitate interactions with microbial targets, potentially leading to effective inhibition of growth or activity.

Case Studies and Research Findings

A series of investigations have focused on synthesizing derivatives related to this compound and evaluating their biological activities:

  • Synthesis and Characterization : The synthesis typically involves multi-step organic synthesis techniques, where the reaction of 4-chlorobenzenesulfonyl chloride with amines leads to the formation of various derivatives. Characterization is performed using techniques such as NMR and mass spectrometry to confirm structure and purity .
  • Biological Evaluation : Various synthesized derivatives were screened for their potential as enzyme inhibitors or antimicrobial agents, revealing promising results in inhibiting specific biological pathways associated with inflammation and microbial resistance .

Q & A

Basic: What are the established synthetic routes for N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-ethylethanediamide?

Methodological Answer:
Synthesis typically involves multi-step reactions, starting with the formation of the oxazinan ring. A common approach includes:

  • Step 1: Reacting 4-chlorobenzenesulfonyl chloride with 1,3-oxazinan-2-ylmethanol to generate the sulfonylated oxazinan intermediate .
  • Step 2: Introducing the ethanediamide moiety via nucleophilic substitution or amide coupling under anhydrous conditions (e.g., using DCC or EDC as coupling agents) .
  • Critical Parameters: Reaction temperature (often 0–25°C), solvent polarity (e.g., dichloromethane or acetonitrile), and stoichiometric ratios (1:1.2 for sulfonyl chloride:oxazinan alcohol) .

Basic: Which spectroscopic and chromatographic techniques are used to confirm the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Identifies protons and carbons in the oxazinan ring (δ 3.5–4.5 ppm for CH₂ groups) and sulfonyl/amide functionalities (δ 7.5–8.5 ppm for aromatic protons) .
  • LC-MS (ESI): Validates molecular weight (e.g., [M+H]+ ion) and detects impurities (≥98% purity threshold) .
  • UV-Vis Spectroscopy: Confirms conjugation (λmax ~255 nm for sulfonyl-aromatic systems) .

Advanced: How can reaction conditions be optimized to improve the yield of the sulfonylation step?

Methodological Answer:

  • Solvent Screening: Polar aprotic solvents (e.g., acetonitrile) enhance sulfonyl chloride reactivity compared to non-polar solvents .
  • Catalysis: Addition of DMAP (4-dimethylaminopyridine) accelerates sulfonate ester formation by acting as a nucleophilic catalyst .
  • Temperature Control: Maintaining 0–5°C minimizes side reactions (e.g., hydrolysis of sulfonyl chloride) .
  • Yield Monitoring: Use TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) or in-situ FTIR to track intermediate formation .

Advanced: How can structural contradictions between computational models and experimental crystallography data be resolved?

Methodological Answer:

  • X-ray Crystallography: Resolve ambiguities in bond angles (e.g., sulfonyl-O-S-O angle ~119°) and torsion angles (e.g., oxazinan ring puckering) .
  • DFT Calculations: Compare computed vs. experimental geometries (e.g., using Gaussian 16 with B3LYP/6-31G* basis set) to identify discrepancies in van der Waals interactions .
  • Dynamic NMR: Detect conformational flexibility in solution (e.g., restricted rotation of the ethanediamide group) .

Advanced: What experimental designs are suitable for assessing the environmental fate of this compound?

Methodological Answer:
Adapt the framework from Project INCHEMBIOL :

  • Phase 1 (Abiotic Studies):
    • Hydrolysis: Incubate at pH 4–9 (25–50°C) and monitor degradation via HPLC .
    • Photolysis: Expose to UV light (λ = 254 nm) and quantify byproducts using GC-MS .
  • Phase 2 (Biotic Studies):
    • Microbial Degradation: Use soil slurry assays with LC-MS/MS to track metabolite formation (e.g., chlorobenzene derivatives) .
  • Phase 3 (Ecotoxicology):
    • Daphnia magna Assays: Measure LC50 values and correlate with logP (predicted ~2.8) .

Advanced: How do structural modifications to the oxazinan ring impact biological activity?

Methodological Answer:

  • Comparative SAR Studies:
    • Replace 4-chlorobenzenesulfonyl with 4-methoxybenzenesulfonyl to evaluate electron-donating effects on enzyme inhibition (e.g., IC50 shifts in kinase assays) .
    • Modify the ethanediamide’s ethyl group to a bulkier substituent (e.g., isopropyl) and assess solubility changes via shake-flask logP measurements .
  • Crystallographic Analysis: Determine binding modes with target proteins (e.g., sulfonyl group interactions with catalytic lysine residues) .

Basic: What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer:

  • Enzyme Inhibition: Screened against serine proteases (e.g., trypsin-like enzymes) using fluorogenic substrates (Km/Ki analysis) .
  • Cellular Uptake Studies: Label with ¹⁴C and quantify intracellular accumulation in cancer cell lines (e.g., HeLa) via scintillation counting .
  • In Vivo Efficacy: Test in murine models for inflammation (e.g., carrageenan-induced paw edema) with dose-response profiling (ED50 calculation) .

Advanced: How can data reproducibility issues arise in synthetic protocols, and how are they mitigated?

Methodological Answer:

  • Common Pitfalls:
    • Trace moisture in reactions causing premature hydrolysis of sulfonyl chloride .
    • Column chromatography artifacts (e.g., silica-induced degradation of the oxazinan ring) .
  • Mitigation Strategies:
    • Use molecular sieves for solvent drying and Schlenk techniques for air-sensitive steps .
    • Validate purity with orthogonal methods (e.g., HPLC + NMR) and report retention times/Rf values explicitly .

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